N,N-Bis(4-cyanophenethyl)methanesulfonamide
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Overview
Description
N,N-Bis(4-cyanophenethyl)methanesulfonamide is a chemical compound with the molecular formula C19H19N3O2S . Its molecular weight is 353.44 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C19H19N3O2S . The exact structure detailing the arrangement of these atoms is not provided in the search results.Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Analogous Compounds
The compound N,N-Bis(4-cyanophenethyl)methanesulfonamide shares structural similarities with compounds whose synthesis has been actively researched. For instance, the synthesis of Bis-(4-N,N-dimethylaminophenyl) Methane highlights the interest in creating compounds with comparable structural frameworks, focusing on yield and reaction conditions (Liang, 2004).
Intramolecular Interactions and Structure Analysis
Similar compounds have been analyzed for their structural peculiarities, such as intramolecular hydrogen bonds. For example, the study of Bis(trifluoromethylsulfonylamino)methane revealed complex equilibrium behaviors and intramolecular interactions dependent on the medium's polarity (Sterkhova et al., 2006). This type of research is indicative of the depth at which analogous compounds can be understood.
Complex Formation and Spectroscopic Analysis
Research has been conducted on the complexes of similar compounds like 4-cyanophenyl[bis(ethylsulfonyl)]methane and 4-cyanophenyl[bis(benzylsulfonyl)]methane with specific N-bases, exploring their properties through ESI MS, 1H NMR, and FT-IR spectroscopy (Binkowska et al., 2008).
Material Properties and Chemical Behavior
Study of Amide Structures
Research on compounds like N-(2,3-Dichlorophenyl)methanesulfonamide has shed light on the structural conformations and bond parameters, providing insights into the molecular interactions and packing through hydrogen bonding, which could be relevant for understanding the properties of this compound (Gowda et al., 2007).
Chemoselective N-Acylation Reagents Development
Investigations into the development of chemoselective N-acylation reagents like N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides offer insights into the structure-reactivity relationship, highlighting the utility and potential applications in organic synthesis (Kondo et al., 2000).
Ionic Liquids and Anion Fluorination Effects
Studies on salts of bis(methanesulfonyl)amide like the bis(trifluoromethanesulfonyl)amide demonstrate the impact of anion fluorination on properties like melting point, fluidity, and stability of ionic liquids. This research provides a basis for understanding the physical and chemical behavior of related compounds in different conditions (Pringle et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
N,N-bis[2-(4-cyanophenyl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-25(23,24)22(12-10-16-2-6-18(14-20)7-3-16)13-11-17-4-8-19(15-21)9-5-17/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSKLGXGFJFYMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=C(C=C1)C#N)CCC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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